molecular formula C56H80N2O18S2 B12286943 2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate; Atracurium EP Impurity I

2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate; Atracurium EP Impurity I

Cat. No.: B12286943
M. Wt: 1133.4 g/mol
InChI Key: LCSNMJPPGRGUGN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate, also known as Atracurium EP Impurity I, is a chemical compound used as an impurity standard in the pharmaceutical industry. This compound is related to Atracurium, a neuromuscular-blocking agent used during anesthesia to facilitate intubation and relax skeletal muscles during surgery or mechanical ventilation.

Preparation Methods

The synthesis of 2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Ether Formation: The next step involves the formation of ether linkages by reacting the isoquinoline core with 3-methylpentane-1,5-diol under basic conditions.

    Quaternization: The final step involves the quaternization of the isoquinoline nitrogen atoms using mesylate groups to form the dimesylate salt.

Industrial production methods for this compound are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the mesylate groups, replacing them with other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate has several scientific research applications:

    Pharmaceutical Research: It is used as an impurity standard in the quality control of Atracurium, ensuring the purity and safety of the final product.

    Chemical Biology: The compound is used in studies investigating the structure-activity relationships of isoquinoline derivatives.

    Medicinal Chemistry: Researchers use this compound to develop new neuromuscular-blocking agents with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate is related to its structural similarity to Atracurium. It acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, blocking the action of acetylcholine, and preventing muscle contraction. This leads to muscle relaxation, which is essential during surgical procedures.

Comparison with Similar Compounds

2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate can be compared with other similar compounds, such as:

    Atracurium Besylate: The parent compound used as a neuromuscular-blocking agent.

    Cisatracurium Besylate: A stereoisomer of Atracurium with a more favorable pharmacokinetic profile.

    Mivacurium Chloride: Another neuromuscular-blocking agent with a shorter duration of action.

    Vecuronium Bromide: A non-depolarizing neuromuscular-blocking agent with a different chemical structure but similar pharmacological effects.

The uniqueness of 2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate lies in its specific structure, which makes it an important impurity standard for Atracurium.

Properties

Molecular Formula

C56H80N2O18S2

Molecular Weight

1133.4 g/mol

IUPAC Name

[5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate

InChI

InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI Key

LCSNMJPPGRGUGN-UHFFFAOYSA-L

Canonical SMILES

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.